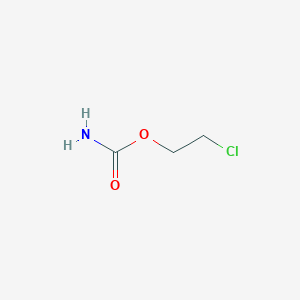

2-Chloroethyl carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31185. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloroethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c4-1-2-7-3(5)6/h1-2H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJLYNWYKULUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878697 | |

| Record name | Ethanol, 2-chloro-, carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2114-18-3 | |

| Record name | 2-Chloroethyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-chloro-, 1-carbamate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-chloro-, carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROETHYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM9AN7FWH5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroethyl carbamate (CAS: 2114-18-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloroethyl carbamate, a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. The document delineates its chemical and physical properties, provides a detailed synthesis protocol, and explores its reactivity, toxicological profile, and analytical methodologies. Particular emphasis is placed on its role as a key intermediate in the synthesis of pharmaceuticals, most notably the cholinergic agent carbachol. This guide is intended to serve as a critical resource for professionals engaged in research and development activities involving this versatile chemical entity.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 2114-18-3, is a carbamate ester characterized by the presence of a reactive chloroethyl group.[1] This dual functionality—a carbamate moiety and a primary alkyl chloride—imparts a unique chemical reactivity that makes it a valuable precursor in various organic syntheses.[1][2] The carbamate group can modulate the biological and pharmacokinetic properties of molecules, while the chloroethyl group serves as an electrophilic site for nucleophilic substitution reactions.[2][3] Its most prominent application lies in the pharmaceutical industry as a pivotal intermediate in the production of carbachol, a parasympathomimetic drug used in the treatment of glaucoma.[4][5] This guide will provide an in-depth exploration of the critical technical aspects of this compound, offering insights into its synthesis, chemical behavior, and analytical characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling, application in synthesis, and analytical detection.

| Property | Value | Reference(s) |

| CAS Number | 2114-18-3 | [6] |

| Molecular Formula | C₃H₆ClNO₂ | [6] |

| Molecular Weight | 123.54 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Synonyms | β-Chloroethyl carbamate, Chloroethyl carbamate, Ethanol, 2-chloro-, carbamate | [6] |

| Appearance | Colorless liquid or solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Generally soluble in organic solvents such as ethanol and acetone; relatively low solubility in water.[1] Solubility may be influenced by temperature and pH.[1] | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-chloroethanol with a carbamoylating agent, such as urea or a derivative thereof.[4][5] A common and effective method involves the direct reaction with urea, which avoids the use of highly toxic reagents like phosgene.[5]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add an excess of 2-chloroethanol.

-

Initiation of Reaction: While stirring, heat the 2-chloroethanol to approximately 90°C.

-

Addition of Urea: Gradually add urea to the heated 2-chloroethanol. A catalyst, such as sodium nitrite, can be added to facilitate the reaction.[5]

-

Reaction Monitoring: Maintain the reaction mixture at the elevated temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess 2-chloroethanol by distillation under reduced pressure.

-

Purification: The crude product can be purified by extraction with a suitable organic solvent, such as diethyl ether, followed by removal of the solvent.[5] Further purification can be achieved by distillation or crystallization.

Reactivity and Mechanism of Action

The chemical reactivity of this compound is dictated by its two primary functional groups: the carbamate moiety and the chloroethyl group.

Reactivity Profile

The carbamate group is relatively stable but can undergo hydrolysis under acidic or basic conditions.[3] The lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl group, which influences the reactivity of the molecule.[3]

The chloroethyl group is the primary site of electrophilic reactivity. The carbon atom bonded to the chlorine is susceptible to nucleophilic attack, proceeding via an SN2 mechanism.[7] This allows for the introduction of various nucleophiles, leading to the formation of a diverse range of derivatives.

Key Reactions

A notable reaction of this compound is its quaternization with trimethylamine to form carbachol.[4][5] In this reaction, the trimethylamine acts as a nucleophile, displacing the chloride ion from the chloroethyl group.

Caption: Synthesis of Carbachol from this compound.

Toxicological Profile

Carbamates, as a class of compounds, are known for their potential toxicity, primarily through the inhibition of acetylcholinesterase.[8][9][10] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system.[9][10]

Acute Toxicity

General Safety and Handling

Due to the potential for toxicity, this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. In case of exposure, immediate medical attention should be sought.

Analytical Methodologies

The accurate analysis of this compound is crucial for quality control during its synthesis and for its detection in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two powerful techniques for this purpose.[13][14][15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or acetone). If necessary, derivatization can be performed to improve volatility and thermal stability.[13]

-

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 40-400 amu.

-

-

Data Analysis: Identify this compound by its retention time and the fragmentation pattern in its mass spectrum. Quantification can be performed using an internal or external standard method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including carbamates.[14][15][16]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

HPLC Parameters:

-

HPLC System: A standard HPLC system with a UV or Mass Spectrometric detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[16]

-

Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile is typically employed.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a suitable wavelength or Mass Spectrometry for higher specificity and sensitivity.

-

-

Data Analysis: Identify and quantify this compound by comparing the retention time and peak area to that of a known standard.

Applications in Research and Drug Development

The primary and most well-documented application of this compound is as a key starting material in the synthesis of carbachol.[4][5][17] Its bifunctional nature also makes it a valuable building block for the synthesis of other biologically active molecules and for the introduction of the carbamate moiety into various scaffolds in drug discovery programs.[2][3][18] The chloroethyl group can be used to attach the carbamate to a target molecule through a flexible ethyl linker.

Conclusion

This compound is a chemical intermediate with significant utility in organic synthesis, particularly in the pharmaceutical industry. Its synthesis from readily available starting materials, coupled with its distinct reactivity, makes it an important compound for researchers and drug development professionals. A comprehensive understanding of its properties, synthesis, reactivity, and analytical methods, as detailed in this guide, is essential for its safe and effective utilization in the laboratory and in the development of new chemical entities.

References

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbachol - Wikipedia [en.wikipedia.org]

- 5. CN1144218A - Carbachol and its intermediate chloroethyl carbamate synthetic process - Google Patents [patents.google.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. journals.flvc.org [journals.flvc.org]

- 10. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]

- 11. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. scispec.co.th [scispec.co.th]

- 14. s4science.at [s4science.at]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Carbachol | C6H15ClN2O2 | CID 5831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 2-Chloroethyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl carbamate (C₃H₆ClNO₂) is a bifunctional organic molecule of significant interest in pharmaceutical sciences, primarily serving as a key intermediate in the synthesis of various therapeutic agents. Its molecular architecture, featuring both a reactive chloroethyl group and a carbamate moiety, dictates its chemical behavior and utility in drug design. This guide provides a comprehensive analysis of the molecular structure of this compound, integrating theoretical and spectroscopic data to offer a detailed understanding for researchers and drug development professionals. We will delve into its structural and electronic properties, supported by an interpretation of its spectroscopic signatures, and discuss its synthesis and the critical role its structure plays in its reactivity and application as a synthetic precursor.

Introduction: The Significance of a Bifunctional Intermediate

In the landscape of pharmaceutical development, the strategic design of synthetic intermediates is paramount. This compound stands out as a valuable building block due to the orthogonal reactivity of its two functional groups. The chloroethyl group acts as a latent electrophile, capable of undergoing nucleophilic substitution reactions, a common strategy for introducing ethyl linkers in drug molecules.[1] Concurrently, the carbamate functional group, an amide-ester hybrid, imparts specific conformational and hydrogen-bonding properties, and can be a stable linker or a protecting group in complex syntheses.[2][3]

The most prominent application of this compound is as the direct precursor to Carbachol, a parasympathomimetic drug used to treat glaucoma.[4][5] Understanding the precise molecular structure of this intermediate is therefore not merely an academic exercise but a foundational requirement for optimizing its synthesis and subsequent conversion into high-purity active pharmaceutical ingredients (APIs). This guide will provide a detailed exploration of its molecular geometry, spectroscopic validation, and the intimate relationship between its structure and its chemical utility.

Molecular Structure and Conformation

The structural integrity of this compound is the cornerstone of its chemical identity and reactivity. A thorough understanding of its bond lengths, bond angles, and three-dimensional shape is essential for predicting its behavior in chemical reactions.

Chemical Formula and Connectivity

The molecular formula of this compound is C₃H₆ClNO₂.[6] Its IUPAC name is this compound.[6] The molecule consists of a central carbamate group (–O–C(=O)–NH₂) where the oxygen is connected to a 2-chloroethyl group (–CH₂CH₂Cl).

Caption: 2D Chemical Structure of this compound.

Predicted Molecular Geometry

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Predicted Value | Rationale/Comparison |

| Bond Lengths (Å) | |||

| C=O | ~1.21 Å | Typical for a carbamate carbonyl group.[7] | |

| C–O (ester) | ~1.35 Å | Shorter than a typical C-O single bond due to resonance.[7] | |

| C–N | ~1.38 Å | Exhibits partial double bond character due to resonance.[7] | |

| C–C | ~1.53 Å | Standard sp³-sp³ carbon-carbon bond length. | |

| C–Cl | ~1.79 Å | Typical for a chloroalkane. | |

| Bond Angles (°) | |||

| O=C–O | ~125° | Influenced by the steric bulk of the substituents. | |

| O=C–N | ~123° | Standard for sp² hybridized carbon. | |

| O–C–N | ~112° | ||

| C–O–C | ~117° | ||

| Cl–C–C | ~109.5° | Tetrahedral geometry around the sp³ carbons. |

Conformational Analysis

The flexibility of this compound is primarily dictated by rotation around its single bonds. Of particular interest are the conformations around the C–O and C–N bonds of the carbamate group and the C-C bond of the ethyl chain.

The carbamate C–N bond has a significant rotational barrier (typically 12-16 kcal/mol) due to its partial double bond character from amide resonance.[8][9] This can lead to the existence of syn and anti rotamers. For a primary carbamate like this compound, these conformations would be degenerate.

The conformation of the chloroethyl side chain will influence the molecule's overall shape and potential for intramolecular interactions. The relative orientation of the chlorine atom and the carbamate group can be described by the dihedral angle. Steric and electronic effects will favor staggered conformations.

Caption: Conformational considerations in this compound.

Spectroscopic Validation of the Molecular Structure

Spectroscopic techniques provide empirical evidence to confirm the molecular structure of this compound. The following sections interpret the expected and reported spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms. For this compound, we expect to see three distinct signals:

-

-NH₂: A broad singlet, typically in the range of 5.0-7.0 ppm. The chemical shift can vary depending on the solvent and concentration.

-

-O-CH₂-: A triplet, shifted downfield due to the deshielding effect of the adjacent oxygen atom, expected around 4.3 ppm.

-

-CH₂-Cl: A triplet, also shifted downfield by the electronegative chlorine atom, expected around 3.7 ppm.

The two methylene groups (-CH₂-) will show coupling to each other, resulting in triplet splitting patterns for both signals (n+1 rule, where n=2).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show three distinct signals corresponding to the three unique carbon environments:

-

C=O: The carbonyl carbon is the most deshielded, appearing far downfield, typically in the range of 156-158 ppm.[10]

-

-O-CH₂-: The carbon attached to the oxygen atom will be in the range of 65-70 ppm.[10]

-

-CH₂-Cl: The carbon bonded to the chlorine atom will appear around 40-45 ppm.[10]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

-

N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹, characteristic of a primary amine (-NH₂).

-

C=O Stretching: A strong, sharp absorption band around 1725-1700 cm⁻¹, indicative of the carbamate carbonyl group.[11]

-

C-O Stretching: An absorption in the 1250-1200 cm⁻¹ region.

-

C-N Stretching: An absorption around 1400 cm⁻¹.

-

C-Cl Stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (molecular weight ~123.5 g/mol ), the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion (M⁺): A peak at m/z = 123. The presence of the chlorine atom will result in a characteristic M+2 peak at m/z = 125, with an intensity of about one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.[12]

-

Key Fragments: Common fragmentation pathways would involve the loss of the chlorine atom, cleavage of the ethyl group, and fragmentation of the carbamate moiety. Expected fragment ions include:

-

m/z = 88: Loss of Cl

-

m/z = 62: [HO-C(=O)NH₂]⁺

-

m/z = 44: [C(=O)NH₂]⁺ (often a base peak)[6]

-

m/z = 49/51: [CH₂Cl]⁺

-

Synthesis and Reactivity

The utility of this compound in drug development is a direct consequence of its molecular structure, which allows for its efficient synthesis and subsequent chemical transformations.

Experimental Protocol: Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of 2-chloroethanol with a carbamylation reagent such as urea or urea nitrate, often in the presence of a catalyst.[4][5]

Caption: Structure-function relationships in this compound.

Conclusion

This compound is a molecule whose structural simplicity belies its significant utility in pharmaceutical synthesis. Its well-defined molecular geometry, characterized by a planar carbamate group and a reactive chloroethyl side chain, has been validated through extensive spectroscopic analysis. This guide has provided a detailed examination of its molecular structure, from predicted bond lengths and angles to the interpretation of its NMR, IR, and mass spectra. The presented synthesis protocol and discussion of its structure-activity relationship underscore the importance of this compound as a versatile intermediate. For drug development professionals, a thorough understanding of the molecular structure of this compound is essential for leveraging its chemical properties to design and synthesize novel and effective therapeutic agents.

References

- Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.

- Tessaro, D., & Galdino, S. L. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5871-5909.

-

Wikipedia contributors. (2023, December 12). Carbachol. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

- BenchChem. (2025).

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16456, this compound. Retrieved January 11, 2026, from [Link].

- Huttunen, K. M., Gynther, M., & Rautio, J. (2018). Secondary carbamate linker can facilitate the sustained release of dopamine from brain-targeted prodrug. Bioorganic & Medicinal Chemistry Letters, 28(17), 2856-2860.

- Smith, M. B. (2002). Unusually low barrier to carbamate C-N rotation. The Journal of Organic Chemistry, 67(11), 3949-3952.

- BenchChem. (2025). Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- BenchChem. (2025). An In-depth Technical Guide to N-(2-chloroethyl)carbamoyl chloride.

- Google Patents. (n.d.). CN1144218A - Carbachol and its intermediate chloroethyl carbamate synthetic process.

- ResearchGate. (n.d.). Prodrug design and principle.

- American Chemical Society. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes.

- ResearchGate. (n.d.). Infrared spectrum of carbamic acid NH₂COOH (a)

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- NIST. (n.d.). Carbamic acid, 2-chloroethyl ester.

- PubChem. (n.d.).

- MNSU. (n.d.).

- Chemistry LibreTexts. (2023, August 29).

- BenchChem. (2025).

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- National Institutes of Health. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO₂ Absorption Characteristics of Heterocyclic Amines, Part II.

- Chemguide. (n.d.).

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- PubMed Central. (n.d.). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers.

- University of Notre Dame. (n.d.).

- ResearchGate. (n.d.). Bond Lengths (A ˚ ) and Bond Angles (°).

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- National Institute of Standards and Technology. (n.d.).

- SpectraBase. (n.d.). Ethyl (2-chloroethyl)carbamate - Optional[13C NMR] - Chemical Shifts.

- Organic Chemistry Portal. (n.d.).

- Google Patents. (n.d.).

- Chemistry LibreTexts. (2021, December 15). 6.

- University of Bath. (n.d.). YEAR 2 COMPUTATIONAL CHEMISTRY LAB CH20023 Semester 2, 2003/2004.

- Drug Design Org. (n.d.). Selected Examples in 3D Analysis.

- eGyanKosh. (n.d.).

- Emery Pharma. (2018, April 2).

- BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 1-Chloro-2-(2-chloroethyl)benzene.

- ResearchGate. (n.d.). Bond Lengths (A ˚ ) and Bond Angles (°).

- ResearchGate. (n.d.).

- Chemistry LibreTexts. (2021, December 15). 6.

- University of Bath. (n.d.). YEAR 2 COMPUTATIONAL CHEMISTRY LAB CH20023 Semester 2, 2003/2004.

- Drug Design Org. (n.d.). Selected Examples in 3D Analysis.

- YouTube. (2019, May 11).

- PubMed. (n.d.).

- ChemicalBook. (n.d.).

Sources

- 1. web.pdx.edu [web.pdx.edu]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. CN1144218A - Carbachol and its intermediate chloroethyl carbamate synthetic process - Google Patents [patents.google.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. This compound | C3H6ClNO2 | CID 16456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. www3.nd.edu [www3.nd.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of 2-Chloroethyl Carbamate from 2-Chloroethanol for Pharmaceutical Research

Section 1: Strategic Overview and Significance

2-Chloroethyl carbamate (CAS No: 2114-18-3) is a bifunctional molecule of significant interest to the pharmaceutical and drug development sectors.[1][2] Its structure incorporates a carbamate moiety, a common and versatile functional group in medicinal chemistry, known for its chemical stability and ability to act as a peptide bond surrogate, which can enhance cell membrane permeability.[3][4] Concurrently, the presence of the reactive 2-chloroethyl group allows for its use as an alkylating agent, a feature leveraged in the design of certain chemotherapeutic agents.[5][6]

The synthesis of this compound from 2-chloroethanol, while conceptually straightforward, presents distinct challenges related to reagent toxicity and reaction control. Historically, carbamate synthesis often relied on highly hazardous reagents like phosgene and its derivatives.[7][8] Modern synthetic chemistry, particularly within the GxP-regulated pharmaceutical environment, prioritizes the development of safer, more sustainable, and "phosgene-free" methodologies. This guide provides an in-depth examination of viable synthetic pathways from 2-chloroethanol, with a focus on field-proven, safer protocols suitable for a research and development setting. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the critical aspects of process safety and product validation.

Section 2: Comparative Analysis of Primary Synthetic Pathways

The conversion of an alcohol to a primary carbamate can be achieved through several distinct chemical strategies. The choice of pathway is a critical decision driven by factors including safety, reagent availability, scalability, and desired purity. Below is a comparative summary of the most relevant methods for synthesizing this compound from 2-chloroethanol.

| Synthetic Pathway | Primary Carbamoylating Agent | Key Advantages | Primary Disadvantages | Safety Profile |

| Isocyanate Addition | 2-Chloroethyl Isocyanate | High reactivity, often good yields. | Isocyanate is toxic, moisture-sensitive, and requires separate synthesis.[9][10] | Moderate to High Hazard |

| Cyanate-Acid Method | Sodium Cyanate + Acid (e.g., TFA) | Phosgene-free, high yields, well-documented.[11] | Requires strong, corrosive acids; in situ generation of reactive species. | Moderate Hazard |

| Urea Carbamoylation | Urea | Low cost, low toxicity reagent, environmentally benign.[12][13] | Often requires high temperatures, can lead to side products (e.g., cyanuric acid).[14] | Low to Moderate Hazard |

| Carbamoyl Chloride | N-(2-chloroethyl)carbamoyl chloride | Reactive intermediate. | Intermediate is not commonly available and must be synthesized, often from the isocyanate.[5][6] | High Hazard |

For the purposes of this guide, we will focus on the Cyanate-Acid Method and Urea Carbamoylation as they represent a balance of efficiency, accessibility, and improved safety over traditional isocyanate or phosgene-based routes.

Section 3: Pathway I - Phosgene-Free Synthesis via In Situ Generated Cyanic Acid

This method is a robust and widely cited technique for the carbamoylation of alcohols.[11] It avoids the direct handling of highly toxic reagents by generating the reactive species, cyanic acid (HNCO), in situ from the reaction of a stable salt, sodium cyanate, with a strong acid.

3.1: Underlying Mechanism and Rationale

The reaction proceeds in two key stages. First, trifluoroacetic acid (TFA) protonates the cyanate anion to generate cyanic acid. Subsequently, the alcohol (2-chloroethanol) undergoes nucleophilic addition to the cyanic acid, forming the desired carbamate product. The use of an inert aprotic solvent like ethyl acetate or tetrahydrofuran is critical to prevent side reactions with the solvent.[11] TFA is often preferred as it effectively promotes the reaction, leading to high yields.[11]

Sources

- 1. This compound | C3H6ClNO2 | CID 16456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carbamic acid, 2-chloroethyl ester [webbook.nist.gov]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. georganics.sk [georganics.sk]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. US6613908B2 - Method for carbamoylating alcohols - Google Patents [patents.google.com]

- 12. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 13. N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

The Bifunctional Threat: An In-Depth Technical Guide to the Mechanism of Action of 2-Chloroethyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl carbamate, a molecule of significant interest in toxicology and pharmacology, represents a class of compounds capable of exerting potent biological effects. While structurally related to both carbamate pesticides and chloroethylating anticancer agents, its precise mechanism of action is a subject of ongoing investigation. This guide synthesizes the current understanding of how this compound is believed to interact with cellular systems, drawing upon evidence from analogous compounds to construct a cohesive mechanistic narrative. We will explore its metabolic activation, the subsequent generation of reactive intermediates, its primary mode of action through DNA alkylation and cross-linking, and the cellular responses to this genotoxic insult. Furthermore, we will touch upon the potential for protein carbamoylation as a secondary mechanism and provide detailed experimental protocols for researchers seeking to further elucidate the intricate bioactivity of this compound.

Introduction: A Molecule at the Crossroads of Carbamate and Alkylating Agent Chemistry

This compound belongs to a family of organic compounds characterized by a carbamate functional group and a reactive 2-chloroethyl moiety. This unique structure places it at the intersection of two classes of biologically active agents: carbamates, known for their role as acetylcholinesterase inhibitors in pesticides, and chloroethylating agents, which are potent DNA alkylators used in cancer chemotherapy. While many carbamates exert their toxicity through the reversible inhibition of acetylcholinesterase, the presence of the 2-chloroethyl group in this compound strongly suggests a primary mechanism of action rooted in its ability to covalently modify cellular macromolecules, particularly DNA.[1] This guide will focus on the genotoxic properties of this compound, a mechanism shared with well-characterized chloroethylnitrosoureas (CENUs).

Metabolic Activation: The Genesis of a Reactive Electrophile

It is widely hypothesized that this compound is a pro-drug, requiring metabolic activation to exert its cytotoxic effects. This activation pathway is thought to mirror that of the related compound, ethyl carbamate. The initial and rate-limiting step is likely the oxidation of the ethyl group by cytochrome P450 enzymes, with a principal role attributed to CYP2E1.[2][3][4] This oxidation is proposed to generate a highly reactive and unstable intermediate, chloroethylene oxide.[4][5][6][7]

Chloroethylene oxide is a potent electrophile that can directly alkylate nucleophilic sites on cellular macromolecules. Alternatively, it can rearrange to form chloroacetaldehyde, another reactive species.[5][6][7] However, studies on vinyl chloride, which also forms chloroethylene oxide as a metabolite, suggest that chloroethylene oxide is the primary mutagenic and carcinogenic species, being more reactive towards nucleic acids than chloroacetaldehyde.[6][7]

Figure 1: Hypothesized metabolic activation pathway of this compound.

The Core Mechanism: DNA Alkylation and Interstrand Cross-Linking

The primary mechanism of cytotoxicity for this compound is believed to be its action as a bifunctional alkylating agent, leading to the formation of covalent adducts with DNA. This process disrupts the normal functions of DNA, such as replication and transcription, ultimately triggering cell death.[8][9]

Formation of Monoadducts

The reactive intermediate, likely chloroethylene oxide, attacks nucleophilic centers within the DNA molecule. The most common targets are the N7 and O6 positions of guanine bases.[9][10] This initial reaction results in the formation of a monoadduct, such as O6-(2-chloroethyl)guanine.

Conversion to Interstrand Cross-Links

The newly formed monoadduct is often unstable. The chlorine atom on the 2-chloroethyl group can be displaced by another nucleophilic site, either on the same DNA strand (intrastrand cross-link) or, more critically, on the opposite DNA strand (interstrand cross-link or ICL). ICLs are particularly cytotoxic as they form a covalent bridge between the two strands of the DNA double helix, physically preventing their separation, which is essential for DNA replication and transcription.[8]

Figure 2: Two-step mechanism of DNA interstrand cross-link formation.

Cellular Response to DNA Damage

The formation of DNA adducts and interstrand cross-links by this compound triggers a complex and highly regulated cellular response known as the DNA Damage Response (DDR).[8] This intricate signaling network aims to repair the damage and maintain genomic integrity. If the damage is too severe to be repaired, the DDR can initiate programmed cell death (apoptosis).

Key signaling pathways involved in the DDR activated by alkylating agents include:

-

Base Excision Repair (BER): This pathway is primarily responsible for repairing small base lesions, including some of the monoadducts formed by this compound.

-

Nucleotide Excision Repair (NER): NER is a more versatile pathway that can remove a wider range of bulky DNA adducts and ICLs. Carbamoylation of repair proteins has been shown to inhibit NER, potentially enhancing the cytotoxicity of chloroethylating agents.[11]

-

ATM and ATR Kinases: Ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR) are master regulators of the DDR that are activated by DNA double-strand breaks and stalled replication forks, respectively. These kinases phosphorylate a cascade of downstream targets to orchestrate cell cycle arrest, DNA repair, and apoptosis.

-

p53 and Chk2: The tumor suppressor protein p53 and the checkpoint kinase Chk2 are key downstream effectors of the ATM/ATR signaling pathways. Their activation leads to cell cycle arrest, providing time for DNA repair, or initiates apoptosis if the damage is irreparable.

Figure 3: Simplified DNA Damage Response pathway activated by this compound.

A Secondary Mechanism: Protein Carbamoylation

While DNA alkylation is considered the primary mechanism of action, the carbamate moiety of this compound raises the possibility of a secondary mechanism: protein carbamoylation. Carbamoylation is a post-translational modification where a carbamoyl group is transferred to the amino groups of proteins, such as the N-terminus or the epsilon-amino group of lysine residues.[12][13] This modification can alter the structure and function of proteins.

For some chloroethylnitrosoureas, carbamoylating activity has been linked to the inhibition of DNA repair enzymes, thereby potentiating the cytotoxic effects of DNA alkylation.[11] It is plausible that this compound could similarly carbamoylate proteins involved in DNA repair or other critical cellular processes, contributing to its overall toxicity. However, direct evidence for protein carbamoylation by this compound and the identification of specific protein targets remain areas for future research.

Quantitative Data

Direct quantitative data for this compound is limited in the public domain. However, data from structurally similar N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates provide a benchmark for its potential cytotoxicity.

| Compound Class | Cell Line | IC50 (µM) |

| N-(2-chloroethyl)-N-nitrourea analogs | V79 | 10 - 150 |

| N-(2-chloroethyl)-N-nitrocarbamate analogs | V79 | 10 - 80 |

| Table 1: Cytotoxicity of this compound analogs. Data are indicative and sourced from studies on related compounds.[14] |

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the mechanism of action of DNA damaging agents. These protocols, while established for related compounds, can be adapted for the study of this compound.

In Vitro Metabolism with Liver Microsomes

This protocol is designed to investigate the metabolic activation of a test compound by liver microsomal enzymes.

Materials:

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Test compound (this compound)

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the test compound in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using a validated LC-MS/MS method.[12][15][16][17][18][19]

Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

The alkaline comet assay is a sensitive method for detecting DNA single- and double-strand breaks, as well as alkali-labile sites.

Materials:

-

Cultured cells

-

Test compound (this compound)

-

Low melting point agarose

-

Normal melting point agarose

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Green)

-

Fluorescence microscope equipped with appropriate filters and image analysis software

Procedure:

-

Treat cultured cells with various concentrations of this compound for a defined period.

-

Harvest the cells and resuspend them in low melting point agarose at 37°C.

-

Pipette the cell/agarose suspension onto a microscope slide pre-coated with normal melting point agarose.

-

Allow the agarose to solidify at 4°C.

-

Immerse the slides in cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind.

-

Apply an electric field to separate the fragmented DNA from the nucleoid. DNA with more breaks will migrate further, forming a "comet tail".

-

Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters such as tail length and tail moment.[20][21][22][23]

Figure 4: Workflow for the alkaline comet assay.

Conclusion and Future Directions

The mechanism of action of this compound is multifaceted, with strong evidence pointing towards its role as a genotoxic agent following metabolic activation. The primary mode of cytotoxicity is believed to be the formation of DNA monoadducts and subsequent interstrand cross-links, which trigger a robust DNA damage response. While the potential for protein carbamoylation as a secondary mechanism exists, further investigation is required to delineate its contribution to the overall biological activity of this compound.

Future research should focus on several key areas to provide a more complete understanding of this compound's mechanism of action:

-

Direct confirmation of metabolic activation pathways: Utilizing in vitro systems with specific CYP450 inhibitors and recombinant enzymes to definitively identify the enzymes responsible for activating this compound.

-

Comprehensive DNA adductomics: Employing advanced mass spectrometry techniques to identify and quantify the full spectrum of DNA adducts formed by this compound in various cell types.[24][25]

-

Elucidation of specific signaling pathways: Using molecular biology techniques to map the precise signaling cascades activated in response to this compound-induced DNA damage.

-

Investigation of protein carbamoylation: Developing methods to detect and identify protein targets of carbamoylation by this compound and assessing the functional consequences of these modifications.

A deeper understanding of the molecular mechanisms underlying the bioactivity of this compound will be invaluable for assessing its toxicological risk and for exploring its potential therapeutic applications.

References

- Botyánszki J, Bódi J, Stratford IJ, Süli-Vargha H. Synthesis and cytotoxic activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates. Anticancer Drugs. 1999 Nov;10(10):903-9.

-

DNA Adductomics by mass tag prelabeling. PMC. Available from: [Link]

- Erickson LC, Laurent G, Sharkey NA, Kohn KW. Effects of carbamoylation on cell survival and DNA repair in normal human embryo cells (IMR-90) treated with various 1-(2-chloroethyl)-1-nitrosoureas. Cancer Res. 1980 Nov;40(11):3915-9.

-

DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. National Institutes of Health. Available from: [Link]

-

Comet Assay Protocol. mcgillradiobiology.ca. Available from: [Link]

- Balbo S, Turesky RJ. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Toxics. 2019 May 14;7(2):29.

- Clementi E, Formentini L, Sanchez-Roman M, Mangerich A, Naegeli H. Evaluating In Vitro DNA Damage Using Comet Assay. J Vis Exp. 2017 Oct 11;(128):56475.

- Hopkins PB, Millard JT. Reaction of N-(2-chloroethyl)-N-nitrosoureas With DNA: Effect of Buffers on DNA Adduction, Cross-Linking, and Cytotoxicity. Chem Res Toxicol. 1988;1(3):173-8.

-

Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. National Institutes of Health. Available from: [Link]

-

In vitro drug metabolism using liver microsomes. PubMed. Available from: [Link]

- Collins AR, El-Agamey A, O'Callaghan N, et al. Measuring DNA modifications with the comet assay: a compendium of protocols.

-

Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. National Institutes of Health. Available from: [Link]

-

The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. DigitalCommons@University of Nebraska - Lincoln. Available from: [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate. Available from: [Link]

- Clementi E, Formentini L, Sanchez-Roman M, Mangerich A, Naegeli H. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio Protoc. 2021 Aug 20;11(16):e4128.

- Sal'nikova LE, Bakhitova LM, Pashin IuV. [Effect of alkylation and carbamoylation on the characteristics of genetic damage to mammalian somatic cells cultured in vitro]. Biull Eksp Biol Med. 1988 Jan;105(1):66-7.

- Guengerich FP. Activation of vinyl chloride to covalently bound metabolites: roles of 2-chloroethylene oxide and 2-chloroacetaldehyde. Biochemistry. 1979 Nov 13;18(23):5177-82.

- Miners JO, Rowland A, Elliot DJ, Mackenzie PI. In Vitro Drug Metabolism Using Liver Microsomes. Curr Protoc Pharmacol. 2016 Sep 16;74:7.8.1-7.8.24.

-

Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Frontiers. Available from: [Link]

-

The Cytotoxicity of a 2-chloroethylnitrosourea Analog of Sarcosinamide in the SK-MG-1 Human Glioma Cell Line as a Possible Indicator for Transport. PubMed. Available from: [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available from: [Link]

-

Xenobiotic metabolism by CYP2E1 in the liver. ResearchGate. Available from: [Link]

-

DNA Damage, Gene Expression, and Carcinogenesis by Organophosphates and Carbamates. ResearchGate. Available from: [Link]

- Zajde A, Barbin A, Croisy A, Malaveille C, Bartsch H. Evidence of chloroethylene oxide being the reactive metabolite of vinyl chloride towards DNA: comparative studies with 2,2'-dichlorodiethylether. Carcinogenesis. 1983 Nov;4(11):1483-6.

-

2-Chloroethanol. Publisso. Available from: [Link]

-

Chloroethylene oxide – Knowledge and References. Taylor & Francis. Available from: [Link]

- Gajos-Michniewicz A, Wnuk M, Twarużek M, et al. DNA damage and methylation induced by organophosphate flame retardants: Tris(2-chloroethyl) phosphate and tris(1-chloro-2-propyl) phosphate in human peripheral blood mononuclear cells. Hum Exp Toxicol. 2019;38(6):724-733.

- Richards J, Ko R. Carbamate Toxicity. In: StatPearls.

- Chiang SY, Swenberg JA, Weisman WH, Skopek TR. Mutagenicity of vinyl chloride and its reactive metabolites, chloroethylene oxide and chloroacetaldehyde, in a metabolically competent human B-lymphoblastoid line. Carcinogenesis. 1997 Jan;18(1):31-6.

-

Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. National Institutes of Health. Available from: [Link]

Sources

- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. DNA Adductomics: A Narrative Review of Its Development, Applications, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. series.publisso.de [series.publisso.de]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Activation of vinyl chloride to covalently bound metabolites: roles of 2-chloroethylene oxide and 2-chloroacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence of chloroethylene oxide being the reactive metabolite of vinyl chloride towards DNA: comparative studies with 2,2'-dichlorodiethylether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutagenicity of vinyl chloride and its reactive metabolites, chloroethylene oxide and chloroacetaldehyde, in a metabolically competent human B-lymphoblastoid line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reaction of N-(2-chloroethyl)-N-nitrosoureas with DNA: effect of buffers on DNA adduction, cross-linking, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of carbamoylation on cell survival and DNA repair in normal human embryo cells (IMR-90) treated with various 1-(2-chloroethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Effect of alkylation and carbamoylation on the characteristics of genetic damage to mammalian somatic cells cultured in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]

- 14. Synthesis and cytotoxic activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro drug metabolism using liver microsomes [pubmed.ncbi.nlm.nih.gov]

- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 21. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. DNA Adductomics by mass tag prelabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Introduction: The Analytical Imperative for 2-Chloroethyl carbamate

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloroethyl carbamate

This compound (CAS No. 2114-18-3) is a molecule of interest in various fields of chemical research and development.[1][2] As a carbamate ester, its structural features—an amide linked to an ester—confer a unique reactivity profile. The presence of a reactive chloroethyl group further enhances its potential as an intermediate or a building block in organic synthesis. Accurate and unambiguous characterization of this compound is paramount for ensuring purity, understanding its chemical behavior, and guaranteeing its suitability for downstream applications.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate and verify the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, underpinned by the fundamental principles of each technique, and provide standardized protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of the analytical chemistry of this compound.

Molecular Structure and Spectroscopic Correlation

The foundation of any spectroscopic analysis is a clear understanding of the molecule's structure. This compound, with the molecular formula C₃H₆ClNO₂, possesses several key structural features that give rise to distinct spectroscopic signals.[1][3]

Caption: Molecular structure of this compound with key atoms numbered for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy Data

The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, we expect to see signals for the two methylene (CH₂) groups and the amine (NH₂) protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.3 | Triplet (t) | 2H | -O-CH₂ -CH₂-Cl |

| ~3.7 | Triplet (t) | 2H | -O-CH₂-CH₂ -Cl |

| ~4.8 | Broad Singlet (br s) | 2H | -NH₂ |

Note: Actual chemical shifts can vary slightly based on the solvent and concentration used. The NH₂ peak position and appearance can be particularly variable and may exchange with D₂O.

Expert Interpretation of the ¹H NMR Spectrum

The spectrum is elegantly simple and confirmatory. The two methylene groups form a classic A₂B₂ system, appearing as two triplets.

-

The -O-CH₂- protons (~4.3 ppm): These protons are adjacent to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect shifts their signal downfield. They are coupled to the adjacent -CH₂-Cl protons, resulting in a triplet multiplicity (n+1 rule, 2+1=3).

-

The -CH₂-Cl protons (~3.7 ppm): These protons are adjacent to a chlorine atom, which is also electron-withdrawing but less so than the carbamate oxygen. Consequently, their signal appears upfield relative to the other methylene group. They are coupled to the -O-CH₂- protons, also resulting in a triplet.

-

The -NH₂ protons (~4.8 ppm): The protons of the primary amine typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. This peak's integration of 2H confirms the presence of the NH₂ group.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~157 | C =O (Carbonyl) |

| ~67 | -O-CH₂ -CH₂-Cl |

| ~43 | -O-CH₂-CH₂ -Cl |

Note: Data sourced from spectral databases.[2][4]

Expert Interpretation of the ¹³C NMR Spectrum

The three distinct peaks in the spectrum correspond perfectly to the three carbon atoms in different chemical environments.

-

Carbonyl Carbon (~157 ppm): The C=O carbon of the carbamate group is significantly deshielded and appears furthest downfield, which is characteristic of carbonyl carbons in esters and amides.[5][6]

-

Oxygen-Linked Methylene Carbon (~67 ppm): The carbon atom bonded to the ester oxygen (-O-CH₂) is deshielded by the electronegative oxygen, causing it to appear at a moderate downfield position.[5]

-

Chlorine-Linked Methylene Carbon (~43 ppm): The carbon atom bonded to chlorine (-CH₂-Cl) is also deshielded, but less so than the one bonded to the ester oxygen. This results in the most upfield signal of the three.[5]

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for obtaining high-quality NMR spectra.

Caption: Standardized workflow for NMR spectroscopic analysis.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, "tune" the probe to the correct frequencies for ¹H and ¹³C, and "shim" the magnetic field to achieve maximum homogeneity.

-

¹H Spectrum Acquisition: Acquire the proton spectrum. A sufficient number of scans (e.g., 16) are averaged to obtain a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, significantly more scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phase-corrected and baseline-corrected. The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm. For the ¹H spectrum, the relative areas of the signals are determined by integration.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3200 | N-H Stretch | Primary Amine (-NH₂) |

| ~2950-2850 | C-H Stretch | Alkane (CH₂) |

| ~1720-1700 | C=O Stretch | Carbamate (Ester Carbonyl) |

| ~1640-1550 | N-H Bend | Primary Amine (-NH₂) |

| ~1250 | C-O Stretch | Ester |

| ~750-650 | C-Cl Stretch | Alkyl Halide |

Note: Data is consistent with general values for these functional groups and specific data found in databases.[2][7]

Expert Interpretation of the IR Spectrum

The IR spectrum provides a clear fingerprint of the key functional groups in this compound.

-

Amine Region: The broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine. The bending vibration for this group is also visible around 1600 cm⁻¹.

-

Carbonyl Peak: A strong, sharp peak around 1710 cm⁻¹ is the most prominent feature of the spectrum. This absorption is unequivocally due to the C=O stretch of the carbamate group. Its position is consistent with an ester-like carbonyl.[7]

-

Fingerprint Region: The C-O stretch of the ester linkage (~1250 cm⁻¹) and the C-Cl stretch (~700 cm⁻¹) provide further confirmation of the structure. These peaks lie in the complex "fingerprint region" but are essential for full characterization.

Experimental Protocol for FTIR (KBr Pellet) Data Acquisition

-

Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to piece together its structure.

Electron Ionization (EI) Mass Spectrometry Data

For this compound (Molecular Weight: 123.54 g/mol ), the EI-MS spectrum shows several key fragments.[1][8]

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

| 123/125 | [C₃H₆ClNO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 88 | [M - Cl]⁺ | Loss of Chlorine radical |

| 79/81 | [CH₂CH₂Cl]⁺ | Chloroethyl cation |

| 62 | [H₂NCO₂H]⁺˙ | Carboxamic acid radical cation |

| 44 | [H₂N=C=O]⁺ | Isocyanic acid cation |

| 43 | [HNCO]⁺˙ | Isocyanic acid radical cation |

Note: The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) results in characteristic M⁺˙ and M+2 peaks for chlorine-containing fragments.[9]

Expert Interpretation of the Mass Spectrum

The fragmentation pattern is highly diagnostic of the this compound structure.

-

Molecular Ion: The appearance of peaks at m/z 123 and 125 in an approximate 3:1 ratio confirms the molecular weight and the presence of one chlorine atom.

-

Base Peak (m/z 44): The most abundant peak (base peak) at m/z 44 is characteristic of carbamates. It arises from the cleavage of the C-O bond followed by rearrangement, leading to the stable [H₂N=C=O]⁺ fragment.[2] This is a key diagnostic feature.

-

Other Key Fragments: The loss of a chlorine radical (m/z 88) and the presence of the chloroethyl cation (m/z 79/81) confirm the chloroethyl portion of the molecule.

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Method:

-

Injector: Set to a temperature of ~250°C. Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to a final temperature of ~280°C.

-

-

Mass Spectrometry (MS) Method:

-

Interface Temperature: Set the GC-MS transfer line temperature to ~280°C.

-

Ion Source: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to ~230°C.

-

Mass Analyzer: Scan a mass range from m/z 40 to 200.

-

-

Data Analysis: Identify the GC peak corresponding to this compound and analyze the corresponding mass spectrum. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[8]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and orthogonal analytical approach for the comprehensive characterization of this compound. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the key carbamate, amine, and alkyl chloride functional groups. Finally, Mass Spectrometry verifies the molecular weight and provides a characteristic fragmentation fingerprint that confirms the overall structure. By following the detailed protocols and interpretative logic presented in this guide, researchers can confidently verify the identity and purity of this important chemical compound.

References

- SpectraBase. (n.d.). Ethyl (2-chloroethyl)carbamate. Retrieved from SpectraBase.

-

National Institute of Standards and Technology. (n.d.). Carbamic acid, 2-chloroethyl ester. In NIST Chemistry WebBook. Retrieved from [Link][1][8][10]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16456, this compound. Retrieved from [Link][2]

-

National Institute of Standards and Technology. (n.d.). Mass spectrum of Carbamic acid, 2-chloroethyl ester. In NIST Chemistry WebBook. Retrieved from [Link][8]

-

SpectraBase. (n.d.). Carbamic acid, 2-chloroethyl ester. Retrieved from SpectraBase. (URL not directly provided, but compound data is available on the platform)[4]

- ChemSpider. (n.d.). This compound. Royal Society of Chemistry.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link][5]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link][6]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link][9]

Sources

- 1. Carbamic acid, 2-chloroethyl ester [webbook.nist.gov]

- 2. This compound | C3H6ClNO2 | CID 16456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Carbamic acid, 2-chloroethyl ester [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Carbamic acid, 2-chloroethyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Safety and Handling of 2-Chloroethyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Chloroethyl carbamate (CAS No. 2114-18-3). As a valuable synthetic intermediate in pharmaceutical and chemical synthesis, particularly in the preparation of cholinergic drugs like carbachol, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research.[1] This document synthesizes available toxicological data, outlines best practices for handling and storage, and provides detailed emergency procedures. The causality behind each recommendation is explained to foster a culture of safety and informed risk assessment in the laboratory.

Introduction and Scientific Context

This compound is an organic compound belonging to the carbamate class, characterized by a chloroethyl group attached to a carbamate moiety.[2] This structure imparts unique reactivity, making it a useful building block in organic synthesis.[2] Notably, it serves as a key intermediate in the production of carbachol, a cholinergic drug effective in treating glaucoma and other medical conditions.[1] However, the structural features of this compound—namely the carbamate group and the halogenated alkyl chain—also signal potential toxicological concerns that necessitate rigorous safety protocols. Carbamates, as a class, are known for their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function.[3] While this inhibition is typically reversible, exposure can still lead to significant health effects.[3][4] The presence of a chloroethyl group also raises concerns about potential alkylating activity and genotoxicity.

This guide is designed to provide researchers and drug development professionals with the in-depth knowledge required to handle this compound safely. By understanding the "why" behind each safety measure, scientists can not only protect themselves but also ensure the reliability and reproducibility of their experimental outcomes.

Hazard Identification and Toxicological Profile

A thorough understanding of the toxicological properties of this compound is the foundation of a robust safety plan. While comprehensive toxicological data for this specific compound is limited, the available information, combined with knowledge of related carbamates and chloroethyl compounds, allows for a comprehensive hazard assessment.

GHS Classification and Acute Toxicity

Based on available data, this compound is classified as a hazardous substance. It is crucial to consult the latest Safety Data Sheet (SDS) from the supplier for the most current GHS classification. One supplier has classified it with the following hazard statements:

-

H301: Toxic if swallowed [5]

-

H311: Toxic in contact with skin [5]

-

H331: Toxic if inhaled [5]

-

H341: Suspected of causing genetic defects [5]

This classification places it in a high-hazard category, demanding stringent control measures.

The acute toxicity of this compound is a primary concern. It is described as moderately toxic by ingestion and intraperitoneal routes.[6] The lethal dose 50% (LD50) is a standardized measure of acute toxicity.

| Toxicity Data for this compound | |

| LD50 (Oral, Mouse) | 950 mg/kg |

This value indicates a moderate to high level of acute toxicity if ingested.

The primary mechanism of acute toxicity for many carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[3] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis.[4][7]

Symptoms of Acute Exposure (Cholinergic Crisis)

Personnel exposed to this compound may exhibit a range of symptoms consistent with cholinergic crisis. These symptoms are a direct result of the overstimulation of muscarinic and nicotinic acetylcholine receptors in the body.[7]

Muscarinic Effects (DUMBBELS):

-

D efecation

-

U rination

-

M iosis (pinpoint pupils)

-

B ronchospasm and B ronchorrhea (excessive mucus)

-

E mesis (vomiting)

-

L acrimation (tearing)

-

S alivation

Nicotinic Effects:

-

Muscle fasciculations (twitching) and cramping

-

Weakness, potentially leading to flaccid paralysis

-

Tachycardia (rapid heart rate)

-

Hypertension (high blood pressure)

Central Nervous System (CNS) Effects:

-

Anxiety and restlessness

-

Headache

-

Dizziness

-

Confusion

-

Seizures

-

Coma

-

Respiratory depression

Respiratory failure is the most severe and life-threatening consequence of carbamate poisoning, resulting from a combination of bronchospasm, excessive respiratory secretions, and paralysis of the respiratory muscles.[3]

Chronic Toxicity and Other Hazards

Beyond its acute effects, the potential for chronic toxicity is a significant concern, particularly the suspicion of genotoxicity (H341).[5]

-

Genotoxicity/Mutagenicity: The H341 classification indicates that this compound is suspected of causing genetic defects. This is a critical consideration for long-term handling and requires stringent measures to prevent any level of exposure. The chloroethyl moiety is a structural alert for potential DNA alkylating activity.

-

Carcinogenicity: While this compound is not currently classified as a known human carcinogen by major regulatory bodies like IARC or NTP, its structural similarity to other carcinogenic carbamates, such as ethyl carbamate (urethane), is a cause for concern.[8][9] Ethyl carbamate is classified as "Reasonably anticipated to be a human carcinogen" by the NTP and as a Group 2A carcinogen ("Probably carcinogenic to humans") by IARC.[8][9] Given the genotoxicity concern, it is prudent to handle this compound as a potential carcinogen.

-

Reproductive and Developmental Toxicity: There is a lack of specific data on the reproductive and developmental toxicity of this compound. However, some chloroethyl compounds have been shown to have reproductive effects.[10][11] Therefore, individuals who are pregnant, planning to become pregnant, or breastfeeding should avoid exposure.

Risk Assessment and the Hierarchy of Controls

A thorough risk assessment is a mandatory prerequisite for any work involving this compound. The hierarchy of controls provides a systematic approach to minimizing risk, prioritizing the most effective measures.

Caption: Hierarchy of controls for managing risks associated with this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the worker and are the most effective means of exposure prevention.

-